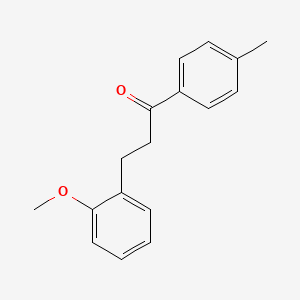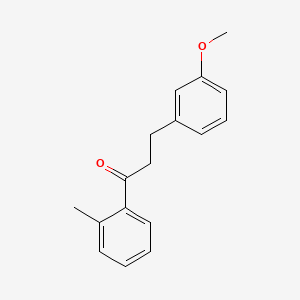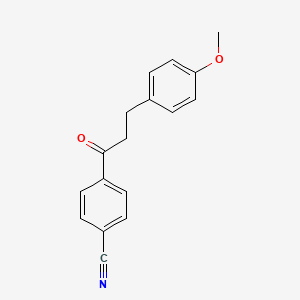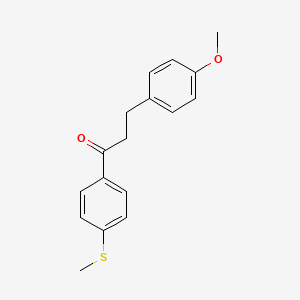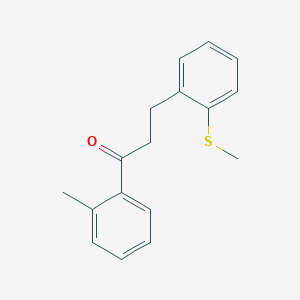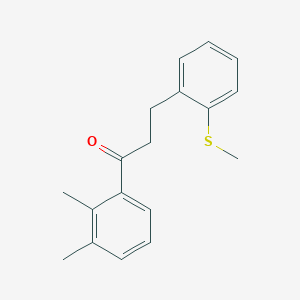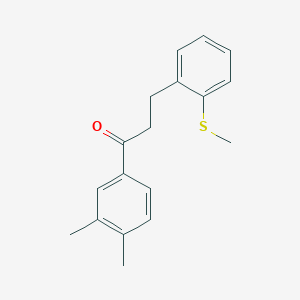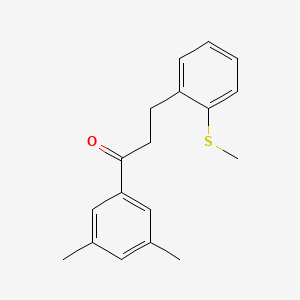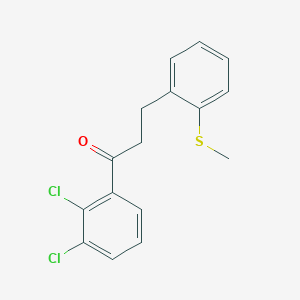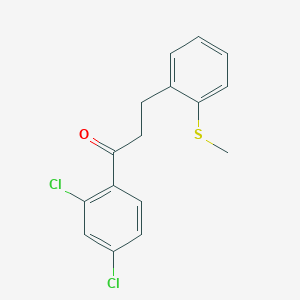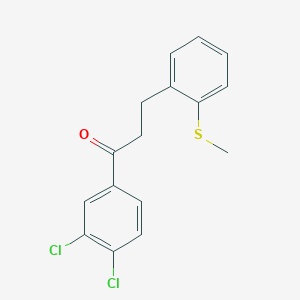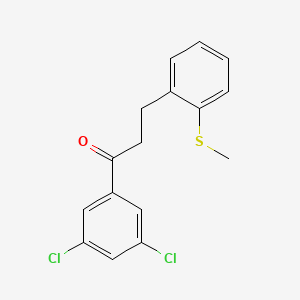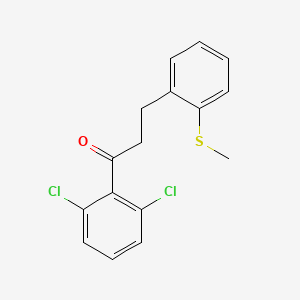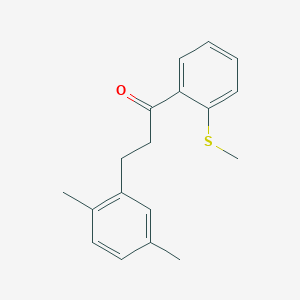
3-(2,5-Dimethylphenyl)-2'-thiomethylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index .Wissenschaftliche Forschungsanwendungen
Electroactive Poly(arylene sulphide) Applications
The electro-oxidative polymerization of 3,5-dimethylthiophenol leads to poly(2,6-dimethylphenylene sulphide), which exhibits semi-conductivity and an electrochemical response. This application is significant in the field of electroactive polymers, particularly for its semi-conductive properties and potential in electronic device fabrication (Yamamoto et al., 1992).
Oligomerization in Organic Chemistry
In the study of organic chemistry, oligomerization of thiophene-based p-quinodimethanes like 2,5-dimethylene-2,3-dihydrothiophene and 2-ethylidene-5-methylene-2,5-dihydrothiophene is crucial. These compounds demonstrate interesting reactivity patterns and are relevant for understanding the mechanisms of oligomer formation (Trahanovsky et al., 1997).
Semiconducting Polymers in Electronics
The creation of new semiconducting polymers incorporating 3,6-dimethylthieno[3,2-b]thiophene units plays a vital role in the development of organic thin-film transistors. These polymers are synthesized via oxidative coupling reactions and are critical in the field of organic electronics, influencing the performance and characteristics of thin-film transistors (Kong et al., 2009).
Aryloxysulfonium Cations Transformations
In synthetic organic chemistry, the transformation of 2,6-dimethylphenol into its p-thiomethoxymethyl derivative provides insights into the mechanisms of arylsulfonium cation reactions. These transformations are significant in understanding the synthesis of complex organic molecules and are useful in the development of new synthetic methods (Olofson & Marino, 1971).
Molecular Structure Studies
The study of molecular structures like 2-((2-(4-(3-(2,5-Dimethylphenyl)-3-methylcyclobutyl)thiazol-2-yl)hydrazono)methyl)phenol provides valuable insights into the field of crystallography and computational chemistry. These studies help in understanding the physical and chemical properties of molecules, which are crucial for the development of new materials and drugs (Karakurt et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(2,5-dimethylphenyl)-1-(2-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-8-9-14(2)15(12-13)10-11-17(19)16-6-4-5-7-18(16)20-3/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOLDUNBWWOYPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644729 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylphenyl)-2'-thiomethylpropiophenone | |
CAS RN |
898794-98-4 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

